PD 134922
Overview
Description
PD 134922 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound features multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 134922 involves several steps, including the formation of key intermediates and the coupling of various functional groups. The synthetic route may include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Coupling of the morpholin-4-ylsulfonylamino group: This can be done using amide bond formation techniques, such as peptide coupling reactions.
Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
PD 134922 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amide groups can be reduced to amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PD 134922 would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
PD 134922: This compound itself.
This compound: Another similar compound with slight variations in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
CAS No. |
150351-30-7 |
---|---|
Molecular Formula |
C37H61N5O7S |
Molecular Weight |
719.9745 |
IUPAC Name |
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
VIPMITURFYCOES-LJADHVKFSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |
SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |
Canonical SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |
Appearance |
Solid powder |
150351-30-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-134922; PD134922; PD 134922 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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